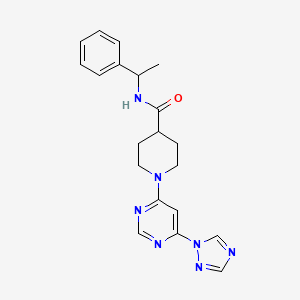

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O/c1-15(16-5-3-2-4-6-16)25-20(28)17-7-9-26(10-8-17)18-11-19(23-13-22-18)27-14-21-12-24-27/h2-6,11-15,17H,7-10H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHUTHIMUHUKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a piperidine ring linked to a pyrimidine moiety substituted with a triazole group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. In vitro assays demonstrated that it effectively reduced viability in breast cancer cell lines such as MDA-MB-231 and MCF-7:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.2 |

| MCF-7 | 8.9 |

These results suggest that the compound may serve as a potential therapeutic agent in breast cancer treatment by targeting specific pathways involved in cell cycle regulation and apoptosis .

The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer progression. Specifically, the compound has been shown to inhibit the activity of proteins involved in cell survival and proliferation:

- Inhibition of Bcl-2 : The compound decreases Bcl-2 levels, promoting apoptosis.

- Activation of Caspases : Increased levels of cleaved PARP and caspase-3 indicate activation of apoptotic pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound also exhibits anti-inflammatory activity. Studies have demonstrated that it can significantly suppress COX-2 enzyme activity, a key player in inflammation:

| Compound | COX-2 IC50 (μM) |

|---|---|

| 1-(6-(1H-1,2,4-triazol... | 0.04 |

| Celecoxib | 0.04 |

This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various preclinical models:

- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Inflammation Model : In carrageenan-induced paw edema tests, administration of the compound led to a marked decrease in swelling, indicating its potential use as an anti-inflammatory agent .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Studies have indicated that derivatives of triazole and pyrimidine structures possess potent antimicrobial properties. For example, compounds that include the triazole moiety have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves disruption of nucleic acid synthesis or inhibition of cell wall synthesis .

Anticancer Potential

Research has demonstrated that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide may exhibit cytotoxic effects against several cancer cell lines. The incorporation of triazole rings has been linked to enhanced anticancer activity by modulating key signaling pathways involved in cell proliferation and apoptosis .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, studies have highlighted its ability to inhibit protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression. The structural features of the compound facilitate binding to the active sites of these enzymes, thereby inhibiting their activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperidine and pyrimidine rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity or improve binding interactions with target proteins can lead to increased potency and selectivity .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of similar compounds, derivatives containing the triazole ring were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives inhibited bacterial growth effectively through mechanisms involving disruption of cell membrane integrity and inhibition of protein synthesis .

Case Study 2: Anticancer Activity

A series of compounds derived from triazole-pyrimidine scaffolds were synthesized and evaluated for their anticancer properties against human cancer cell lines (e.g., breast and colon cancer). The results indicated that these compounds induced apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Structural and Physicochemical Analysis

The following table summarizes key structural and molecular differences between the target compound and its analogs:

* Inferred based on structural similarity to ’s compound, excluding the ethoxy group’s oxygen.

Key Observations:

Carboxamide Substituent Diversity: The N-(1-phenylethyl) group in the target compound is more hydrophobic than the N-(2-ethoxyphenyl) group in ’s analog, which introduces polarity via the ether oxygen . N-(4-(1H-tetrazol-1-yl)phenyl) () introduces a highly polar tetrazole ring, which may improve solubility but reduce membrane permeability .

Heterocycle Variations :

- Pyrimidine vs. Pyridazine : ’s pyridazine core (a six-membered ring with two adjacent nitrogen atoms) alters electronic distribution compared to pyrimidine, possibly affecting binding kinetics .

- Triazole vs. Imidazole : The imidazole in ’s compound (vs. triazole in the target) modifies hydrogen-bonding capacity, as imidazole has two NH groups versus triazole’s one .

Molecular Weight Trends :

- The target compound (~393.4) and ’s analog (393.4) fall within the typical range for CNS drugs (200–500 g/mol), suggesting favorable blood-brain barrier penetration.

- Higher molecular weights (e.g., 416.4 in ) may reduce bioavailability due to increased polar surface area .

Implications of Structural Differences

- Hydrophobicity : The target’s 1-phenylethyl group likely enhances lipophilicity (logP ~3–4), favoring passive diffusion across biological membranes compared to ’s pyridinylmethyl analog.

- Solubility: ’s ethoxyphenyl substituent and ’s tetrazole group may confer better aqueous solubility, critical for intravenous formulations.

- Target Binding : The pyrimidine-triazole core in the target and ’s compound is optimal for interacting with kinase ATP-binding pockets, a common feature in anticancer and anti-inflammatory drug design .

Preparation Methods

Cyclocondensation for Pyrimidine Formation

The pyrimidine ring is constructed via cyclocondensation reactions. A validated method involves reacting ethyl 3-aminocrotonate with guanidine hydrochloride under basic conditions to form 4,6-dihydroxypyrimidine, followed by chlorination using phosphorus oxychloride to yield 4,6-dichloropyrimidine .

Triazole Substitution at Position 6

The 6-chloro group is displaced by 1H-1,2,4-triazole via nucleophilic aromatic substitution. Optimized conditions involve:

- 1H-1,2,4-triazole (2.5 equiv).

- Potassium carbonate (3.0 equiv) in dimethylformamide (DMF).

- Heating at 120°C for 12 hours.

Yield : 68–72% after purification by silica gel chromatography.

Functionalization of the Piperidine Moiety

Synthesis of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is commercially available but can be synthesized via:

Amide Bond Formation with 1-Phenylethylamine

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with 1-phenylethylamine :

- Piperidine-4-carboxylic acid (1.0 equiv) and CDI (1.2 equiv) in THF, stirred at 25°C for 2 hours.

- Addition of 1-phenylethylamine (1.5 equiv) and stirring for 12 hours.

- Purification via recrystallization from ethyl acetate.

Coupling of Pyrimidine-Triazole and Piperidine-Carboxamide

Buchwald–Hartwig Amination

The 4-chloro position on the pyrimidine undergoes amination with the piperidine-carboxamide intermediate:

Microwave-Assisted Coupling

Alternative conditions using microwave irradiation reduce reaction time:

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Systems

- Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) outperform copper catalysts in coupling efficiency.

- Microwave irradiation enhances reaction rates by 4-fold compared to conventional heating.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Challenges and Alternative Routes

Competing Side Reactions

Q & A

Q. Q1. What are the key considerations for designing a multi-step synthesis route for this compound?

Methodological Answer: The synthesis typically involves sequential heterocyclic ring formation, coupling reactions, and carboxamide bond formation. Critical steps include:

- Pyrimidine-triazole coupling : Use Suzuki-Miyaura cross-coupling to attach the triazole moiety to the pyrimidine core under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C .

- Piperidine-carboxamide formation : React the pyrimidine intermediate with 1-phenylethylamine via EDCI/HOBt-mediated coupling in dichloromethane, ensuring pH control (6.5–7.5) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water for >95% purity .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

- Temperature : Optimize via Arrhenius modeling (e.g., triazole coupling at 90°C vs. 110°C impacts regioselectivity) .

- Solvent polarity : Test DMF vs. THF for coupling efficiency; DMF enhances solubility of polar intermediates .

- Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% while maintaining >80% yield via microwave-assisted synthesis .

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., carboxamide formation) to enhance reproducibility and scalability .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the compound’s 3D conformation?

Methodological Answer:

- Basic : Use -NMR (500 MHz, DMSO-d6) to verify proton environments (e.g., piperidine CH₂ at δ 2.8–3.2 ppm, triazole protons at δ 8.1–8.3 ppm) and ESI-MS for molecular ion ([M+H]⁺ ~467.5 g/mol) .

- Advanced : Perform X-ray crystallography to resolve torsional angles between the pyrimidine and piperidine rings, which influence binding to biological targets. Pair with DFT calculations (B3LYP/6-31G*) to model electronic properties and validate crystallographic data .

Biological Activity Assessment

Q. Q4. How should researchers design in vitro assays to evaluate antimicrobial activity?

Methodological Answer:

- Basic : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, using serial dilutions (0.5–128 µg/mL) and 24-hour incubation .

- Advanced : Use surface plasmon resonance (SPR) to quantify binding kinetics to target enzymes (e.g., bacterial dihydrofolate reductase). Fit data to a 1:1 Langmuir model for determination .

Mechanistic Studies

Q. Q5. What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

- Basic : Perform enzyme inhibition assays (e.g., fluorescence-based DHFR inhibition) with IC₅₀ determination. Compare to positive controls (trimethoprim) .

- Advanced : Use cryo-EM or covalent docking simulations (AutoDock Vina) to map interactions between the triazole moiety and catalytic residues (e.g., Asp27 in DHFR) .

Data Contradictions

Q. Q6. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

- Control for stereochemical purity : Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol) to isolate enantiomers and test individual activity .

- Analyze solvent effects : Compare DMSO vs. saline solubility to rule out aggregation artifacts .

Structure-Activity Relationship (SAR)

Q. Q7. How to prioritize substituents for SAR studies?

Methodological Answer:

- Computational screening : Use CoMFA (Comparative Molecular Field Analysis) to model electrostatic/hydrophobic fields and predict activity trends .

- Fragment-based design : Replace the 1-phenylethyl group with bioisosteres (e.g., cyclopropyl or pyridyl) and test via SPR .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance microsomal stability (human liver microsomes, NADPH cofactor) .

Analytical Challenges

Q. Q8. What strategies mitigate hygroscopicity during purity assessment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.